Raclopride tartrate for PET tracer [13C]-Raclopride
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Description
Reference standard
Scientific Research Applications
PET Imaging and Neurotransmission
Positron Emission Tomography (PET) imaging, using radiolabeled tracers like raclopride, is crucial for examining chemical neurotransmission in the human brain. The development and characterization of raclopride have enabled the quantitative examination of dopamine receptors in the human basal ganglia in vivo. This has been particularly useful in studying antipsychotic drug treatment and the D2-dopamine receptor's role in neurologic actions (Farde & Hall, 1992).
Methodological Improvements in Radiosynthesis
Significant advancements have been made in the radiosynthesis of [11C]raclopride. Studies have explored different methods to improve radiochemical yields and reproducibility, notably for Parkinson's disease research. An innovative method using a 'super basic' proton sponge, TMGN, for the [11C]methylation step, has shown promising results in enhancing yield and reducing side products (Lee, Cheong, & Lee, 2016).
Validity and Reliability in Binding Quantification
Research has evaluated the validity and reliability of [11C]raclopride binding quantification, particularly outside the striatum. This is critical for understanding the tracer's binding characteristics in different brain regions and its implications in various neurological conditions (Svensson et al., 2019).
Application in Rodent Models
Studies have demonstrated the potential of [11C]raclopride in rodent models, such as utilizing wireless intracerebral radiosensitive probes in freely moving rats. This approach has been instrumental in monitoring PET ligand binding in animal models, offering insights into the pharmacokinetics and dynamics of tracer binding in different states of consciousness (Balasse et al., 2015).
Quantification in Genetically Engineered Mice
Raclopride has been employed to study receptor expression and gene function in vivo in genetically engineered mice. This has been particularly valuable in understanding the striatal D2 receptor density and the affinity of raclopride, contributing to the broader understanding of receptor dynamics and drug interaction in animal models of human disease (Fischer et al., 2011).
Properties
Molecular Formula |
C15H20Cl2N2O3 · C4H6O6 |
---|---|
Molecular Weight |
497.33 |
Purity |
>95% |
Synonyms |
(S)-3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)-methyl]-2-hydroxy-6-methoxybenzamide tartrate |
Origin of Product |
United States |
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